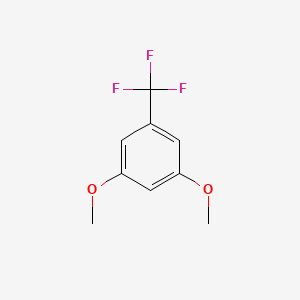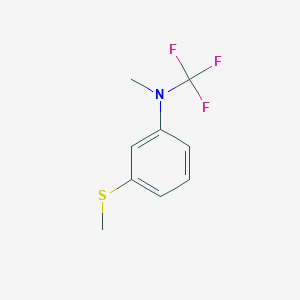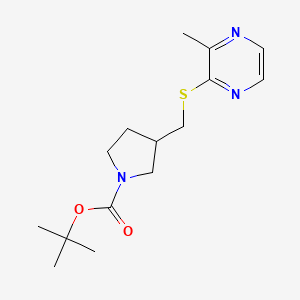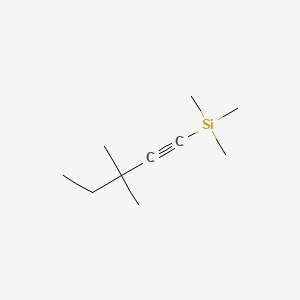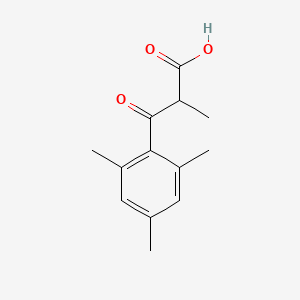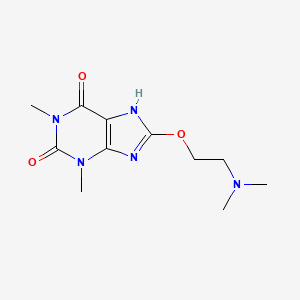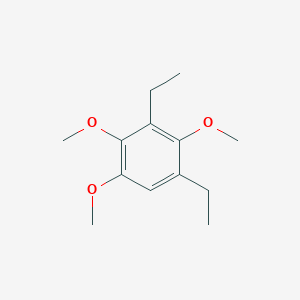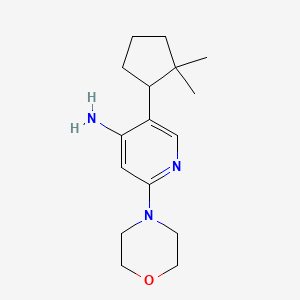
1-Allyl-4-piperonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of an allyl group attached to the nitrogen atom of the piperazine ring and a piperonyl group attached to the other nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-4-piperonylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperonyl chloride with allylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The piperonyl group can be reduced to form a dihydropiperonyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of allyl epoxide or allyl alcohol.
Reduction: Formation of dihydropiperonyl derivatives.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-4-piperonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-allyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but its effects on serotonin and dopamine systems are of particular interest.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of an allyl group.
1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxybenzyl group, making it structurally related but with different chemical properties.
1-Methylpiperazine: Lacks the allyl and piperonyl groups, making it a simpler piperazine derivative.
Uniqueness: 1-Allyl-4-piperonylpiperazine is unique due to the presence of both allyl and piperonyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in research and industry, setting it apart from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
55436-35-6 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C15H20N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h2-4,10H,1,5-9,11-12H2 |
InChI-Schlüssel |
DTCPUCVXFPNOGH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



